molecular formula C16H37NO2Si2 B1148352 (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine CAS No. 138228-47-4

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine

Cat. No. B1148352
M. Wt: 331.64
InChI Key:
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Description

Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in compounds with various biological activities. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is utilized extensively in the synthesis of bioactive molecules for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through pseudorotation (Li Petri et al., 2021).

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These methods are tailored to achieve the desired stereochemistry and biological profile of drug candidates, highlighting the critical role of stereoisomers and spatial orientation of substituents in determining biological activity (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. The non-planarity and sp^3-hybridization of the pyrrolidine ring contribute to the three-dimensional shape of molecules, affecting their interaction with biological targets. Structural variations and substitutions on the pyrrolidine ring can significantly influence the pharmacokinetics and pharmacodynamics of the resulting compounds (Li Petri et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions that allow for the introduction of functional groups, modification of the ring structure, or conjugation with other moieties. These chemical transformations are essential for optimizing the biological activity, selectivity, and solubility of pyrrolidine-based compounds (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and functional groups present. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the pyrrolidine ring's electronic and steric characteristics. Understanding these properties is vital for designing pyrrolidine derivatives with optimal therapeutic efficacy and safety profiles (Li Petri et al., 2021).

Scientific Research Applications

Catalysis and Organic Synthesis

The role of complex organic molecules like "(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine" in catalysis and organic synthesis is foundational. Such compounds often serve as chiral ligands, catalysts, or intermediates in the synthesis of biologically active molecules. For example, pyrrolidine derivatives are known for their versatility as scaffolds in drug discovery, offering significant contributions to the stereochemistry of molecules and the exploration of pharmacophore space due to their sp3-hybridization and non-planarity (Petri et al., 2021). These attributes are critical in designing new compounds with desired biological activities.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural features of pyrrolidine and its derivatives, including bis-silyloxy pyrrolidines, are exploited for their biological activities. The pyrrolidine ring is a common motif in bioactive molecules targeting various diseases. The comprehensive analysis of bioactive molecules characterized by the pyrrolidine ring highlights the importance of stereochemistry and three-dimensional structure in medicinal chemistry, contributing to the development of novel therapeutic agents (Petri et al., 2021).

Supramolecular Chemistry

The construction of supramolecular capsules through the self-assembly of calixpyrrole derivatives indicates the potential application of similar structures in the development of molecular containers, sensors, or delivery systems. The use of calix[4]pyrrole scaffolds for the assembly of molecular capsules demonstrates the utility of pyrrolidine-based compounds in designing complex architectures with specific functionalities (Ballester, 2011).

Synthetic Methodologies

Advancements in synthetic methodologies utilizing pyrrolidine scaffolds, as highlighted in the literature, provide insights into the synthetic versatility of pyrrolidine-based compounds. This includes their use in multicomponent reactions, highlighting the efficiency of pyrrolidine derivatives in constructing complex molecules with potential applications in pharmaceuticals and materials science (Parmar et al., 2023).

properties

IUPAC Name

tert-butyl-[(3S,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14(13)19-21(9,10)16(4,5)6/h13-14,17H,11-12H2,1-10H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWDAGKEVSFIBY-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CNC[C@@H]1O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine

CAS RN

138228-47-4
Record name (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138228-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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